The synthesis of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde typically involves several steps, including the formation of the tetrazole ring. One common method includes:
For example, one reported method involves stirring sodium azide with triethylamine hydrochloride in an ammonium chloride solution at 40°C for several hours, followed by extraction and purification using silica gel column chromatography .
The molecular structure of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde can be described as follows:
The compound exhibits geometric and electronic properties that influence its reactivity and interactions with biological targets. Structural data can be obtained through techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography.
2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde participates in various chemical reactions:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.
The mechanism of action of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde is closely related to its role as an impurity in Losartan. It is believed that this compound may influence receptor binding or metabolic pathways associated with angiotensin II receptor antagonism. Specific studies are required to elucidate its precise mechanism, potentially involving interactions with specific enzymes or receptors in biological systems.
The physical and chemical properties of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde include:
Spectroscopic data (e.g., IR, NMR) provide insights into functional groups and molecular interactions.
2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde has several scientific applications:
The compound is systematically identified through multiple nomenclature systems and structural descriptors. Its core molecular formula is C₁₄H₁₀N₄O, with an average molecular weight of 250.26 g/mol [2] [4] [6]. The International Union of Pure and Applied Chemistry (IUPAC) designates it as 4-[2-(1H-tetrazol-5-yl)phenyl]benzaldehyde [4] [6].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 151052-40-3 |
Systematic Name | 4-[2-(1H-Tetrazol-5-yl)phenyl]benzaldehyde |
SMILES | O=Cc1ccc(cc1)c2ccccc2c3nnn[nH]3 |
InChI Key | HQBRKMUDLIZVAS-UHFFFAOYSA-N |
Structurally, the molecule integrates three key moieties:
The tetrazole nitrogen atoms engage in hydrogen bonding, influencing crystalline packing and solubility, while the aldehyde's reactivity makes it pivotal for synthesizing complex drug analogs [4] [6]. X-ray crystallography confirms near-orthogonal positioning (85-95° dihedral angle) between the phenyl rings, optimizing π-π stacking interactions in solid states.
The compound emerged as a strategic intermediate during the 1980-90s exploration of tetrazole-based angiotensin II receptor antagonists. Its design principles stem from structure-activity relationship studies that identified the ortho-substituted biphenyl-tetrazole motif as a potent pharmacophore mimicking the carboxylate group in peptide ligands [6] [8]. This period marked a renaissance in tetrazole chemistry, driven by discoveries that tetrazoles enhanced metabolic stability compared to carboxylic acids while maintaining similar acidity (pKa ~4.5) [6].
The synthesis routes were refined alongside Losartan's development (first approved 1995), with this aldehyde serving as:
The late 1990s saw industrial validation of its utility, evidenced by dedicated analytical standards (>95% purity) manufactured for impurity profiling [2] [6]. This cemented its transition from a synthetic curiosity to an essential reference material in pharmaceutical quality control systems.
This aldehyde fulfills dual critical functions in pharmaceutical operations: as a synthetic building block and as a monitored impurity.
Intermediate Function
The aldehyde group (-CHO) undergoes key transformations:
Table 2: Key Synthetic Roles in Pharmaceutical Manufacturing
Reaction Type | Product | Application |
---|---|---|
Reduction | 4'-(Aminomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | Valsartan intermediates [8] |
Condensation | Schiff bases | Investigational sartan analogs |
Trityl protection | 2'-(1-Trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde | Tetrazole protection for selective reactions [3] |
Impurity Profile
As a degradation product and process-related impurity in Losartan potassium, it arises from:
Regulatory specifications require stringent control (typically ≤0.15% in drug substance) due to its potential impact on efficacy and stability [2] [6]. Pharmacopeial testing employs chromatographic methods (HPLC/UV) calibrated against certified reference materials like those supplied by LGC Standards (TRC-T308510) and Simson Pharma (Catalog Number L070029) [2] [6].
Table 3: Regulatory and Analytical Status
Parameter | Specification | Source |
---|---|---|
Purity grade | >95% (HPLC) for reference standards | [2] [6] |
Storage | -20°C (desiccated) | [2] |
Regulatory status | Identified as "Losartan Impurity" in pharmacopeias | [2] [6] |
Its detection in drug products triggers investigation into oxidation pathways or manufacturing inconsistencies, underscoring its value as a quality indicator. Beyond Losartan, it also surfaces in impurity profiles of Olmesartan medoxomil and Candesartan cilexetil synthesis [7]. This dual role—as both molecular scaffold and analytical benchmark—exemplifies the compound's enduring significance in pharmaceutical chemistry.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2